Cartasteine
Overview
Description
Cartasteine is a chemical compound that has been studied for its potential use in scientific research. It is a synthetic derivative of the amino acid taurine, and it has been found to have a range of biochemical and physiological effects. In
Scientific Research Applications
Plastein Reaction and Its Applications in Food Proteins or Bioactive Peptides : This paper reviews the chemical mechanism and applications of the plastein reaction in food proteins, with potential applications in enhancing the activities of bioactive peptides (Zhao Xinhua & S. Hui, 2011).
Mechanisms of Plastein Formation, and Prospective Food and Nutraceutical Applications of the Peptide Aggregates : This research discusses the formation of plastein, a gel-like product of protease-induced peptide aggregation, and its potential applications in food and health promotion (M. Gong et al., 2014).
Old Products, New Applications? Considering the Multiple Bioactivities of Plastein in Peptide-Based Functional Food Design : This article explores the bioactivities of plastein, such as angiotensin converting enzyme inhibition and antioxidant activities, and its application in functional food design (Chibuike C. Udenigwe & S. R. C. K. Rajendran, 2016).
Caracterização química e nutricional de plasteína produzida a partir de hidrolisado pancreático de isolado protéico de soja : This research focuses on the chemical characterization of plastein produced from a pancreatic hydrolysate of soy protein isolate, with implications for food formulation in clinical nutrition (M. T. S. Martins, 2005).
properties
IUPAC Name |
(4S)-3-[2-[[(2R)-2-sulfanylpropanoyl]amino]acetyl]-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4S2/c1-5(16)8(13)10-2-7(12)11-4-17-3-6(11)9(14)15/h5-6,16H,2-4H2,1H3,(H,10,13)(H,14,15)/t5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHACTSHTBCZGG-PHDIDXHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)N1CSCC1C(=O)O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N1CSC[C@@H]1C(=O)O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cartasteine | |
CAS RN |
149079-51-6 | |
Record name | Cartasteine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149079516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CARTASTEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3N11DY0TA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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